REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][CH2:4][CH3:5].[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[CH3:6][O:7][c:8]1[c:9]([C:10](=[O:11])[Cl:12])[cH:13][cH:14][cH:15][cH:16]1>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[C:10]([c:9]1[c:8]([O:7][CH3:6])[cH:16][cH:15][cH:14][cH:13]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C(=O)Cl
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Name
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Type
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product
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Smiles
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CCN(CC)C(=O)c1ccccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |